REACTION_CXSMILES
|
[CH3:1][N:2](C)/C=N/[H].[CH3:7][O:8][CH2:9][CH2:10][O:11][C:12]1[CH:13]=[C:14]([CH3:21])[C:15]([C:18]([OH:20])=O)=[N:16][CH:17]=1.CC([O-])(C)C.[K+].Cl>C1COCC1>[CH3:7][O:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[N:16][C:15]2[C:18](=[O:20])[NH:2][CH:1]=[CH:21][C:14]=2[CH:13]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CN(\C=N\[H])C.COCCOC=1C=C(C(=NC1)C(=O)O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2.5 h
|
Duration
|
2.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Name
|
|
Type
|
|
Smiles
|
COCCOC=1C=NC=2C(NC=CC2C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |